molecular formula C10H14Cl2FN B1492280 [3-(4-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride CAS No. 2097978-59-9

[3-(4-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride

Cat. No.: B1492280
CAS No.: 2097978-59-9
M. Wt: 238.13 g/mol
InChI Key: NNSAQSGYODRVKN-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride” is a chemical compound with the molecular formula C10H14Cl2FN and a molecular weight of 238.13 g/mol. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antioxidant Properties : A study detailed the synthesis of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines through a series of reactions, including reduction and acylation processes. These compounds demonstrated high antibacterial activity, although they were generally ineffective at neutralizing superoxide radicals, indicating selective biological activities (Arutyunyan et al., 2012).

Chemical Reactions and Modifications

  • Electrophilic Amination : Research on the electrophilic amination of fluorophenols with diazenes highlighted the potential for modifying 3-(4-chlorophenyl)-2-fluoropropylamine derivatives. This process involves a complete removal of the fluorine atom, allowing for the introduction of new functional groups and expanding the compound's chemical versatility (Bombek et al., 2004).

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : Amine derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in HCl medium. These studies involve structural characterization and determination of the efficacy of these compounds in protecting against corrosion, with some derivatives showing significant inhibition performance (Boughoues et al., 2020).

Fluorogenic Assays and Biomolecule Labeling

  • Fluorogenic Detection and Labeling of Amines : Research into amine-reactive dyes based on meso-carboxyBODIPY derivatives has shown that these compounds can undergo significant changes in emission spectra and intensity upon reacting with amines. This property enables the fluorogenic detection and labeling of amines, amino acids, and proteins, making these derivatives valuable tools in biochemical and analytical applications (Jeon et al., 2020).

This summary provides a glimpse into the diverse scientific research applications of "3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride" and related compounds, showcasing their potential in fields ranging from antibacterial and antioxidant studies to corrosion inhibition and analytical chemistry.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-fluoro-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN.ClH/c1-13-7-10(12)6-8-2-4-9(11)5-3-8;/h2-5,10,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSAQSGYODRVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1=CC=C(C=C1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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